molecular formula C13H21NO3 B2956987 tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate CAS No. 1784237-38-2

tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate

Cat. No.: B2956987
CAS No.: 1784237-38-2
M. Wt: 239.315
InChI Key: RFOYQHUATFKSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C13H21NO3 . It is used for research purposes.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h9-10H,4-8H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 239.31 . It is a powder at room temperature .

Scientific Research Applications

Copper-Catalyzed Synthesis of 2-Spiro-pseudoindoxyls

A copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides using tert-butyl hydroperoxide (TBHP) has been developed to provide rapid and efficient access to C2-spiro-pseudoindoxyls. This method highlights the functionalization of sp2 C-H bonds and is likely to proceed via the formation of a highly reactive 3H-indol-3-one intermediate followed by aromatic electrophilic substitution (Kong et al., 2016).

Aerobic Oxidation of Allylic and Benzylic Alcohols

In the presence of copper(I) chloride, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process yielded α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of 3-(2-furanyl) Indoles

A novel route for synthesizing 3-(2-furanyl) indoles from 3-cyanoacetyl indoles and α,β-unsaturated carboxylic acids has been reported. This transformation uses di-tert-butyl peroxide as an external oxidant and involves radical addition and decarboxylative processes (Kumar et al., 2020).

Synthesis of Annulated γ-Carbolines

N-substituted 2-bromo-1H-indole-3-carboxaldehydes with an alkyne-containing tether have been converted to tert-butylimines, which undergo palladium-catalyzed intramolecular iminoannulation. This method yields various γ-carboline derivatives and demonstrates the versatility of tert-butyl-based intermediates in complex syntheses (Zhang & Larock, 2003).

Transition Metal-Free Amination of Aryl Chlorides

Amination of aryl chlorides in the presence of potassium tert-butoxide yields N-substituted 2,3-dihydroindoles. This method provides a route to pharmacologically interesting indoles and anilines via metal-free aminations (Beller et al., 2001).

Benzannulation of Indoles to Carbazoles

A novel method for benzannulation of indoles to carbazoles using γ-carbonyl tert-butylperoxide as a new diene building block has been developed. This method is particularly useful for the synthesis of carbazole alkaloids like olivacine and asteropusazole A (Zheng et al., 2014).

Properties

IUPAC Name

tert-butyl 3-oxo-3a,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOYQHUATFKSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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